molecular formula C24H23N3O4 B557457 Fmoc-L-his-oall CAS No. 220932-33-2

Fmoc-L-his-oall

Cat. No. B557457
M. Wt: 417,47 g/mole
InChI Key: SDJWDDVYGPTKBQ-QFIPXVFZSA-N
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Description

Fmoc-L-his-oall is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a derivative of histidine, an amino acid that is essential for the growth and repair of tissues in the body. Fmoc-L-his-oall is synthesized using a specific method that involves several steps.

Scientific Research Applications

  • High-Performance Liquid Chromatography : Fmoc derivatives are used to improve high-performance liquid chromatography methods for amino acid separation and analysis. This includes enhancing automatic throughput, baseline resolution, chromatographic reproducibility, and column longevity, suitable for protein hydrolysate analysis and quality control of biological samples (Ou et al., 1996).

  • Solid-Phase Synthesis of Peptidomimetics : Fmoc-protected aza-beta3-amino acids are employed in solid-phase synthesis to create "mixed" aza-beta3-peptides. This approach facilitates the synthesis of large quantities of pure mixed aza-beta3-peptides, including biologically active sequences (Busnel et al., 2005).

  • Self-Assembly and Functional Material Fabrication : Fmoc-modified amino acids and short peptides exhibit self-assembly properties, utilized in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks (Tao et al., 2016).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have shown potential in creating antibacterial and anti-inflammatory materials. This includes nanoassemblies with substantial effects on bacterial morphology and the development of enhanced resin-based composites for biomedical applications (Schnaider et al., 2019).

  • Other Applications : Fmoc derivatives have also been used for the rapid determination of pesticides in environmental water samples, analysis of O-glycans as derivatives, and the detection of amino acid-type osmolytes in microorganisms (Sancho et al., 1994); (Yamada et al., 2013); (Kunte et al., 1993).

properties

IUPAC Name

prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-2-11-30-23(28)22(12-16-13-25-15-26-16)27-24(29)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,13,15,21-22H,1,11-12,14H2,(H,25,26)(H,27,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJWDDVYGPTKBQ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-his-oall

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Marciniak, L Pacini, AM Papini, J Brasuń - Dalton Transactions, 2022 - pubs.rsc.org
… The synthesis started by anchoring the imidazole ring of the histidine residue in the building block Fmoc-L-His-OAll to the trityl chloride-resin under mechanical stirring. The quantity of …
Number of citations: 5 pubs.rsc.org

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